(E)-1-ethyl-8-(2-(4-isopropylbenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
(E)-1-ethyl-8-(2-(4-isopropylbenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a hydrazinyl-linked 4-isopropylbenzylidene substituent at position 8 of the purine core.
Properties
IUPAC Name |
1-ethyl-3,7-dimethyl-8-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-6-25-17(26)15-16(24(5)19(25)27)21-18(23(15)4)22-20-11-13-7-9-14(10-8-13)12(2)3/h7-12H,6H2,1-5H3,(H,21,22)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXCRYUMPGKCJF-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=C(C=C3)C(C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC=C(C=C3)C(C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of purine-2,6-dione derivatives modified at position 8 with hydrazinyl-linked aromatic substituents. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Purine-2,6-dione Derivatives
Key Findings from Comparative Analysis
In contrast, bromine (in ) and chlorine (in ) substituents enhance electrophilicity, which may influence binding kinetics or metabolic stability. The ethoxy group in increases polarity, which could improve aqueous solubility but reduce passive diffusion across membranes.
Hydrogen Bonding and Solubility :
- The 2-hydroxyphenyl analog exhibits hydrogen-bonding capacity via its hydroxyl group, a feature absent in the target compound. This property may enhance target selectivity but could also increase susceptibility to enzymatic degradation.
Pharmacokinetic Considerations :
- Analog ’s octyl chain at position 7 significantly elevates lipophilicity (clogP ~5.2 predicted), whereas the target compound’s ethyl and methyl groups likely result in moderate clogP (~2.5–3.0), balancing solubility and permeability .
Similarity Indexing and Activity Cliffs: Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shares ~60–70% structural similarity with its chloro- and bromo-substituted analogs. However, minor substituent changes (e.g., isopropyl vs. ethoxy) may lead to activity cliffs, where small structural variations cause significant differences in biological activity .
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